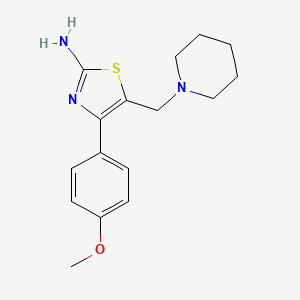

4-(4-Methoxyphenyl)-5-(piperidin-1-ylmethyl)-1,3-thiazol-2-amine

Description

Properties

Molecular Formula |

C16H21N3OS |

|---|---|

Molecular Weight |

303.4 g/mol |

IUPAC Name |

4-(4-methoxyphenyl)-5-(piperidin-1-ylmethyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C16H21N3OS/c1-20-13-7-5-12(6-8-13)15-14(21-16(17)18-15)11-19-9-3-2-4-10-19/h5-8H,2-4,9-11H2,1H3,(H2,17,18) |

InChI Key |

WCZAUFVSSWRBBH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(SC(=N2)N)CN3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenyl)-5-(piperidin-1-ylmethyl)-1,3-thiazol-2-amine typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea in the presence of a base.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Attachment of the Piperidinylmethyl Group: This step involves the alkylation of the thiazole ring with a piperidinylmethyl halide under basic conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming corresponding phenolic derivatives.

Reduction: Reduction reactions can target the thiazole ring or the piperidinylmethyl group, potentially leading to ring-opened products or reduced nitrogen functionalities.

Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

Oxidation: Phenolic derivatives.

Reduction: Reduced thiazole or piperidine derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Chemistry:

Building Block: Used as a building block in the synthesis of more complex molecules.

Ligand Design: Employed in the design of ligands for metal complexes.

Biology:

Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to known inhibitors.

Receptor Binding: Studied for its ability to bind to certain biological receptors, influencing signal transduction pathways.

Medicine:

Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and analgesic properties.

Industry:

Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-5-(piperidin-1-ylmethyl)-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl group can engage in π-π interactions, while the piperidinylmethyl group can enhance binding affinity through hydrophobic interactions. The thiazole ring may participate in hydrogen bonding or coordination with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Anticancer Activity

- MortaparibMild : Co-inhibits mortalin and PARP1, disrupting cancer cell proliferation and migration at 5–30 µM. Its triazole-thiophene-sulfanylmethyl group enables dual-target inhibition, though it is less potent than Mortaparib and MortaparibPlus .

- Compound 10s : Inhibits tubulin polymerization (comparable to CA-4) and induces G2/M cell cycle arrest in SGC-7901 cells (IC₅₀: 0.12–0.45 µM). The 2,4-dimethoxyphenyl group enhances binding to tubulin’s colchicine site .

Antimicrobial and Anthelmintic Activity

- N-[4-(4-nitrophenoxy)phenyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine: Exhibits strong activity against helminths and bacteria, attributed to the electron-withdrawing nitro group improving target interaction .

Physicochemical Properties

- Target Compound : The piperidinylmethyl group likely increases lipophilicity (logP ~3.5 estimated), which may enhance blood-brain barrier penetration compared to polar analogs like MortaparibMild.

Mechanistic Insights

- Substituent Effects :

- Position 4 (Methoxyphenyl) : Common across analogs; provides aromatic stacking and moderate electron-donating effects.

- Position 5 (Variable Groups) :

- Piperidinylmethyl (target compound): May confer basicity and conformational flexibility for receptor binding.

- Triazole-thiophene-sulfanylmethyl (MortaparibMild): Enables covalent interactions with cysteine residues in mortalin/PARP1 .

- N-Aryl groups (e.g., 2,4-dimethoxyphenyl in 10s): Critical for tubulin binding via hydrophobic and hydrogen-bonding interactions .

Biological Activity

4-(4-Methoxyphenyl)-5-(piperidin-1-ylmethyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is notable for its structural features, which include a methoxyphenyl group and a piperidinylmethyl moiety. The thiazole ring system is known for its versatility in medicinal applications, including anticancer, anticonvulsant, and antibacterial activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure consists of a thiazole ring with a methoxyphenyl substituent at one position and a piperidine group at another, contributing to its pharmacological profile.

Antitumor Activity

Recent studies have indicated that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

Table 1: Antitumor Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | A431 (human epidermoid carcinoma) | < 10 | Bcl-2 inhibition |

| Compound 2 | U251 (human glioblastoma) | < 20 | Cell cycle arrest |

| Compound 3 | WM793 (human melanoma) | < 30 | Apoptosis induction |

The presence of electron-donating groups such as the methoxy group enhances the antitumor activity by improving the compound's interaction with cellular targets involved in cancer progression .

Anticonvulsant Activity

Thiazole derivatives are also recognized for their anticonvulsant properties. A study demonstrated that specific thiazole compounds could effectively eliminate tonic extensor phases in seizure models, indicating their potential as therapeutic agents for epilepsy.

Table 2: Anticonvulsant Activity Assessment

| Compound | Model Used | ED50 (mg/kg) | Efficacy |

|---|---|---|---|

| Compound A | PTZ-induced seizures | 20 | High |

| Compound B | Maximal electroshock | 15 | Moderate |

The structure-activity relationship (SAR) analysis suggests that modifications to the thiazole ring and substituents significantly influence anticonvulsant efficacy .

Antibacterial Activity

The antibacterial potential of thiazole derivatives has also been explored, with several compounds exhibiting activity against gram-positive and gram-negative bacteria.

Table 3: Antibacterial Activity of Thiazole Derivatives

| Compound | Bacterial Strain Tested | MIC (µg/mL) |

|---|---|---|

| Compound X | Staphylococcus aureus | 5 |

| Compound Y | Escherichia coli | 10 |

These findings highlight the importance of structural features in enhancing antibacterial efficacy, with the thiazole moiety playing a crucial role in bioactivity .

Case Studies and Research Findings

Several studies have focused on synthesizing new thiazole derivatives based on the core structure of this compound. For example, research has shown that introducing various substituents on the phenyl ring can modulate biological activity significantly.

In one case study involving a series of synthesized thiazole derivatives, it was found that compounds with additional halogen substitutions exhibited improved cytotoxicity against cancer cell lines compared to their non-substituted counterparts. This suggests that further structural optimization could lead to even more potent therapeutic agents.

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. Modifications to the thiazole ring have been shown to enhance antiproliferative effects against various cancer cell lines.

| Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|

| Melanoma | 0.5 | |

| Prostate Cancer | 0.8 |

A study highlighted that the compound's structural modifications led to improved efficacy against melanoma, suggesting its potential as a lead compound for developing new cancer therapies.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various bacterial strains, including drug-resistant strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| E. coli | 1.5 | |

| S. aureus | 10 |

These findings suggest that it may serve as an alternative treatment option in the face of rising antibiotic resistance.

Neuropharmacological Effects

Given its piperidine component, the compound is being investigated for its potential effects on neurotransmitter systems. Preliminary studies indicate possible anxiolytic properties, which could be beneficial in treating anxiety disorders.

Case Study 1: Anticancer Research

A peer-reviewed study demonstrated that modifications to the thiazole ring significantly enhanced the antiproliferative activity against melanoma cells, achieving IC50 values in the nanomolar range. This suggests a promising avenue for developing targeted cancer therapies.

Case Study 2: Antimicrobial Efficacy

In vitro tests indicated that derivatives of this compound showed promising results against drug-resistant strains of bacteria, emphasizing its potential role in treating infections where conventional antibiotics fail.

Case Study 3: Neuropharmacological Insights

Ongoing research is exploring the interaction of this compound with neurotransmitter receptors, with initial findings suggesting modulation of anxiety-related pathways, indicating its potential use as an anxiolytic agent.

Chemical Reactions Analysis

Key Reaction Types

The compound’s structural features—thiazole ring, methoxyphenyl substituent, and piperidin-1-ylmethyl group—enable diverse reactivity:

Substitution Reactions

-

Mechanism : The bromomethyl group in the precursor undergoes nucleophilic substitution with piperidine, replacing the bromine atom .

-

Reactivity : The thiazole ring’s electron-deficient nature facilitates nucleophilic attack, while the methoxyphenyl group stabilizes intermediates through resonance.

Oxidation/Reduction

-

Potential Oxidation : Thiazole rings can undergo oxidation to form sulfoxides or sulfones, though no specific data exists for this compound.

-

Reduction : The amine group in the thiazole ring may participate in reduction reactions, though stability under reducing conditions requires further investigation.

Condensation Reactions

-

Example : The amine group could react with carbonyl compounds (e.g., aldehydes, ketones) to form imines or amides, as seen in related thiazole derivatives .

Physical and Structural Data

| Property | Value | Source |

|---|---|---|

| Crystallization | White powder | Slow evaporation in CH₂Cl₂/MeOH (2:1 v/v) |

| Dihedral Angle | 17.0° between benzene rings | X-ray crystallography |

| Molecular Formula | C₂₂H₂₃FN₂OS | Experimental data |

| Molecular Weight | 420.46 g/mol | Calculated |

Biological and Chemical Implications

-

Biological Activity : While direct data for this compound is limited, related thiazole derivatives show anticonvulsant, anticancer, and antimicrobial activities . The methoxyphenyl group enhances lipophilicity, potentially improving bioavailability.

-

Reactivity Trends : Substitution at the 5-position (piperidin-1-ylmethyl group) modulates steric and electronic effects, influencing reaction outcomes.

Comparison of Reaction Conditions

Critical Analysis of Reactivity

The compound’s reactivity is influenced by:

-

Electron-deficient thiazole ring : Facilitates electrophilic attack.

-

Methoxyphenyl substituent : Donates electron density via resonance, stabilizing intermediates.

-

Piperidin-1-ylmethyl group : Introduces steric bulk, potentially hindering certain reactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Methoxyphenyl)-5-(piperidin-1-ylmethyl)-1,3-thiazol-2-amine, and how can purity be optimized?

- Methodology : The compound can be synthesized via cyclization reactions using thiourea intermediates or condensation of substituted pyrazole/piperidine precursors. Key steps include:

- Cyclization with sodium hydroxide or iodine in the presence of thiourea derivatives (e.g., 5-(4-chloro-benzyl)-4-aryl-4H-1,2,4-triazol-3-thiols) .

- Use of X-ray crystallography to confirm regioselectivity and structural integrity .

Q. How should researchers design initial biological activity screens for this compound?

- Experimental Design : Prioritize assays based on structural analogs:

- Antiproliferative activity : Test against human cancer cell lines (e.g., breast, lung, colon) using MTT assays. Reference analogs like N,4-diaryl-1,3-thiazole-2-amines showed IC₅₀ values <10 µM in similar screens .

- Antimicrobial screening : Use Staphylococcus aureus and Escherichia coli models, as pyrazole-thiazole hybrids exhibit broad-spectrum activity .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

- Key Techniques :

- NMR/IR : Confirm functional groups (e.g., methoxy, piperidine) and regiochemistry .

- X-ray crystallography : Resolve 3D conformation and hydrogen-bonding networks, as demonstrated for related thiazole derivatives .

- Mass spectrometry : Validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

- Analysis Framework :

- Structural variations : Compare substituent effects (e.g., methoxy vs. halogen groups) on target binding .

- Assay conditions : Standardize parameters (e.g., cell line passage number, serum concentration) to reduce variability .

- Dose-response curves : Use nonlinear regression models to improve reproducibility .

Q. What strategies are effective for identifying protein targets (e.g., tubulin, mortalin) of this compound?

- Target Validation Methods :

- Molecular docking : Use AutoDock Vina to predict binding to tubulin’s colchicine site or mortalin’s p53-binding domain .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) for purified proteins .

- CRISPR/Cas9 knockout models : Confirm target relevance by observing loss of compound efficacy in mortalin- or PARP1-deficient cells .

Q. How can structure-activity relationship (SAR) studies be optimized for thiazole-2-amine derivatives?

- SAR Protocol :

- Systematic substitution : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., -NO₂) or donating (-NH₂) groups to assess potency shifts .

- Bioisosteric replacements : Swap piperidine with morpholine or pyrrolidine to evaluate pharmacokinetic improvements .

- In vitro ADME profiling : Use Caco-2 cells for permeability and microsomal stability assays .

Q. What computational tools are recommended for predicting the compound’s interaction with biological targets?

- Tools and Workflows :

- Molecular Dynamics (MD) Simulations : Analyze binding stability using GROMACS (e.g., mortalin-p53 interaction over 100 ns trajectories) .

- QSAR Models : Leverage datasets from PubChem to correlate substituent properties (logP, polar surface area) with activity .

- Crystallographic Refinement : Use SHELX for high-resolution structure determination, particularly for hydrogen atom placement .

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.